2-Benzyloxy-6-methylaniline: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
2-Benzyloxy-6-methylaniline: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications
Executive Summary
2-Benzyloxy-6-methylaniline is a highly specialized, sterically encumbered primary aniline derivative utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Featuring an ortho-methyl group and an ortho-benzyloxy ether, this molecule provides a unique steric and electronic profile that is highly valued in the development of complex small-molecule therapeutics, particularly kinase inhibitors and selective receptor modulators. This guide details its physicochemical properties, structural causality, and field-proven experimental protocols for its integration into drug discovery pipelines.
Chemical Identity & Physicochemical Profiling
Accurate physicochemical profiling is critical for anticipating the pharmacokinetic behavior of downstream drug candidates. 2-Benzyloxy-6-methylaniline is commercially available both as a [2] and as a [1]. The hydrochloride salt is often preferred for long-term storage due to its enhanced oxidative stability[1].
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(Benzyloxy)-6-methylaniline |
| CAS Registry Number | 883107-58-2 (Free Base)[2] / 2287271-83-2 (HCl Salt)[1] |
| Molecular Formula | C14H15NO[2] |
| Molecular Weight | 213.28 g/mol [2] |
| SMILES String | CC1=CC=CC(OCC2=CC=CC=C2)=C1N |
| InChIKey | RXZGJDHFSKTGHK-UHFFFAOYSA-N |
| Physical State | Solid / Crystalline Powder[3] |
| Topological Polar Surface Area (TPSA) | ~35.25 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Rotatable Bonds | 3 |
Structural Significance & Mechanistic Reactivity
The utility of 2-Benzyloxy-6-methylaniline stems directly from its di-ortho-substituted architecture.
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Steric Shielding & Conformational Locking: The methyl (-CH3) and benzyloxy (-OBn) groups flank the primary amine, creating significant steric hindrance. This restricts the rotation of the N-C(aryl) bond in subsequent amide or secondary amine derivatives, locking the molecule into specific conformational states favorable for target binding (e.g., fitting into tight kinase hinge-binding pockets).
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Orthogonal Deprotection: The benzyloxy group serves a dual purpose. It acts as a bulky lipophilic substituent during initial screening, and it can be selectively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) to reveal a biologically active phenol, enabling late-stage diversification without affecting the aniline-derived linkages.
Reactivity map detailing the functional group causality of 2-Benzyloxy-6-methylaniline.
Experimental Protocols: Buchwald-Hartwig Amination
Due to the di-ortho substitution, standard nucleophilic aromatic substitution (SNAr) or basic amidation protocols often suffer from low yields. Transition-metal catalysis is required. The following protocol outlines a self-validating Buchwald-Hartwig cross-coupling utilizing this sterically hindered amine.
Causality of Experimental Choices:
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Ligand Selection: XPhos is selected over simpler phosphines (like dppf or BINAP) because its bulky, electron-rich biaryl structure is specifically designed to facilitate the reductive elimination step in sterically congested C-N bond formations.
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Base Selection: Cesium carbonate (Cs2CO3) is used instead of sodium tert-butoxide to tolerate a wider range of functional groups and minimize base-catalyzed side reactions.
Step-by-Step Methodology:
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Preparation & Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-Benzyloxy-6-methylaniline (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).
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Self-Validating Internal Standard: Add 0.1 equiv of biphenyl as an internal standard. This allows for precise quantitative monitoring of the reaction progress via LC-MS, ensuring the protocol is self-validating by distinguishing between catalyst deactivation and simple slow kinetics.
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Degassing: Add anhydrous toluene (0.2 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise rapidly oxidize the electron-rich XPhos ligand.
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Reaction Execution: Heat the mixture to 100°C under an argon atmosphere. Withdraw 10 µL aliquots at 2, 4, and 12 hours. Dilute with acetonitrile and analyze via LC-MS against the biphenyl standard.
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Workup & Purification: Upon complete consumption of the aryl halide, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over Na2SO4, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Self-validating Buchwald-Hartwig amination workflow for sterically hindered anilines.
Safety and Handling Considerations
As with many functionalized anilines, 2-Benzyloxy-6-methylaniline should be handled with appropriate personal protective equipment (PPE). While specific acute toxicity data may be limited, standard precautions for aromatic amines apply. This includes the use of a fume hood to avoid inhalation of dust or aerosols, and preventing skin contact to avoid potential sensitization or absorption[3]. In the event of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be utilized[3].
